2-Oxopyrrolidine-1-carboxamide 2-Oxopyrrolidine-1-carboxamide Squamolone belongs to the class of organic compounds known as pyrrolidinecarboxamides. These are pyrrolidines in which the pyrrolidine rings is substituted at one or more positions by a carboxamide group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Squamolone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, squamolone is primarily located in the cytoplasm. Outside of the human body, squamolone can be found in fruits. This makes squamolone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 40451-67-0
VCID: VC21323109
InChI: InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9)
SMILES: C1CC(=O)N(C1)C(=O)N
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

2-Oxopyrrolidine-1-carboxamide

CAS No.: 40451-67-0

Cat. No.: VC21323109

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

2-Oxopyrrolidine-1-carboxamide - 40451-67-0

Specification

Description Squamolone belongs to the class of organic compounds known as pyrrolidinecarboxamides. These are pyrrolidines in which the pyrrolidine rings is substituted at one or more positions by a carboxamide group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Squamolone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, squamolone is primarily located in the cytoplasm. Outside of the human body, squamolone can be found in fruits. This makes squamolone a potential biomarker for the consumption of this food product.
CAS No. 40451-67-0
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name 2-oxopyrrolidine-1-carboxamide
Standard InChI InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9)
Standard InChI Key XYVMBSCIEDOIJQ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C(=O)N
Canonical SMILES C1CC(=O)N(C1)C(=O)N
Melting Point 148°C

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